methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Description
This compound is a highly oxygenated pentacyclic diterpenoid derivative characterized by a complex fused-ring system and multiple stereocenters. Key structural features include:
- Pentacyclic framework: The core structure consists of five fused rings (15-oxapentacyclo[...]), contributing to its rigidity and stereochemical complexity.
- Functional groups: Two acetyloxy groups (at C5 and C12), a hydroxyl group (C7), a methylidene group (C6), and a methyl ester (C9).
- Stereochemistry: Eight defined stereocenters (1R,2R,5S,7R,8R,9S,11S,12S), which are critical for its three-dimensional conformation and bioactivity .
Properties
Molecular Formula |
C24H28O9 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h7,9,14-18,27H,1,6,8,10H2,2-5H3/t14-,15+,16-,17?,18+,21-,22+,23-,24-/m1/s1 |
InChI Key |
NQHGDPLZFPAQPE-QMIGCSLUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H](C2[C@@]1(C(=O)O3)C)C(=O)OC)[C@H](C5=C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[93215,801,10 The synthetic route typically starts with a suitable precursor that undergoes cyclization reactions to form the pentacyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl and acetoxy groups may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related analogs:
Key Observations:
Functional Group Impact: The target compound’s diacetyloxy groups (vs. The methyl ester at C9 (vs. carboxylic acid in ) may improve oral bioavailability by reducing ionization at physiological pH.
Ring System and Bioactivity: Pentacyclic analogs (target and ) exhibit greater structural rigidity than tetracyclic derivatives (), which could influence binding affinity to biological targets.
Stereochemical Complexity :
- The target compound’s eight stereocenters (vs. seven in ) highlight challenges in synthetic reproducibility and purification compared to simpler analogs.
Pharmacological Potential: Tetracyclic isosteviol derivatives (e.g., ) demonstrate anticancer and anti-inflammatory activities, suggesting the pentacyclic target compound may share similar mechanisms but with modified potency or selectivity due to structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
